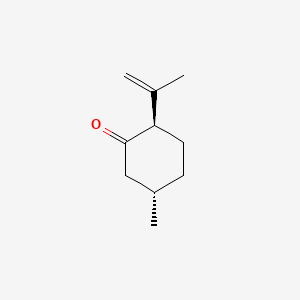

p-MENTH-8-EN-3-ONE, trans-

Description

Significance of Monoterpenoid Ketones in Natural Products Chemistry

Monoterpenoid ketones are a subclass of monoterpenoids, which are themselves a large and diverse group of naturally occurring organic compounds derived from two isoprene (B109036) units. wikipedia.orgslideshare.net These ketones are characterized by a ten-carbon skeleton and the presence of a ketone functional group. Their significance in natural products chemistry is multifaceted.

Firstly, they are integral components of the essential oils of many plants, contributing to their characteristic aromas and flavors. wikipedia.orgnumberanalytics.com This has led to their extensive use in the fragrance, cosmetic, and food industries. wikipedia.orgnumberanalytics.com Secondly, monoterpenoid ketones exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.commdpi.com This has made them a subject of interest in pharmaceutical research and drug discovery, where their molecular scaffolds can be used as templates for developing new therapeutic agents. mdpi.com Furthermore, the study of their biosynthesis, chemical transformations, and ecological roles provides valuable insights into the complex biochemical pathways within plants and their interactions with the environment. wikipedia.org

Overview of the Chemical Compound's Research Landscape

p-Menth-8-en-3-one, trans-, also known as trans-isopulegone, has been a subject of scientific inquiry, primarily focusing on its synthesis, structural elucidation, and occurrence in nature. chemeo.comgoogle.comcas.org Research has explored its role as an intermediate in the synthesis of other valuable compounds, such as menthofuran. google.com The compound can be derived from the cyclization of citronellal (B1669106) or through the oxidation of isopulegol. google.com Its presence has been noted in various natural sources, including mint oils and Cannabis sativa. evitachem.comnih.gov The investigation into its chemical and physical properties, as well as its stereochemistry, continues to be of interest to chemists. chemeo.comcas.org

Structural Characteristics and Nomenclature of p-MENTH-8-EN-3-ONE, trans-

p-Menth-8-en-3-one, trans- is a monocyclic monoterpenoid ketone. hmdb.cafoodb.ca Its structure is based on a p-menthane (B155814) skeleton, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropenyl group. hmdb.cafoodb.ca The "p" in p-menthane indicates that the methyl and isopropenyl groups are at positions 1 and 4 of the cyclohexane ring, respectively. The nomenclature "8-en" signifies a double bond between carbons 8 and 9 of the isopropenyl group, and "3-one" indicates a ketone group at the third carbon of the cyclohexane ring. The "trans-" prefix refers to the stereochemical relationship between the methyl group at position 5 and the isopropenyl group at position 2, indicating they are on opposite sides of the ring. cas.org

Chemical and Physical Properties of p-Menth-8-en-3-one, trans-

| Property | Value | Source |

| Molecular Formula | C10H16O | cas.orgevitachem.com |

| Molecular Weight | 152.23 g/mol | evitachem.comnih.gov |

| CAS Registry Number | 29606-79-9 | chemeo.comcas.orgdrugfuture.com |

| IUPAC Name | (2R,5S)-rel-5-Methyl-2-(1-methylethenyl)cyclohexanone | cas.org |

| Boiling Point | 95 °C | cas.org |

| Density | 0.914 g/cm³ at 22.5 °C | cas.org |

| Flash Point | 79.44 °C | thegoodscentscompany.com |

Synonyms for p-Menth-8-en-3-one, trans-

| Synonym |

| trans-Isopulegone |

| Isopulegon |

| Isopulegone (B1219328) |

| trans-5-methyl-2-(1-methylvinyl)cyclohexan-1-one |

| Cyclohexanone (B45756), 5-methyl-2-(1-methylethenyl)-, trans- |

Sources: chemeo.comcas.org

Structure

3D Structure

Properties

CAS No. |

57129-09-6 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1 |

InChI Key |

RMIANEGNSBUGDJ-DTWKUNHWSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](C(=O)C1)C(=C)C |

Canonical SMILES |

CC1CCC(C(=O)C1)C(=C)C |

density |

0.925-0.932 |

physical_description |

Colourless to yellow liquid, minty-woody, mildly green odour |

solubility |

insoluble in water; soluble in alcohol and oils miscible (in ethanol) |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Botanical Sources and Phytochemical Investigations

Presence in Cannabis sativa and Related Species

Phytochemical investigations of Cannabis sativa L. have revealed a complex mixture of cannabinoids, terpenoids, and other volatile compounds. Among the extensive list of identified constituents, p-menth-8-en-3-one has been reported as a component of the plant's chemical profile yosan.edu. However, the specific stereoisomer, trans-p-Menth-8-en-3-one, has not been explicitly differentiated in all analyses. The presence of this ketone contributes to the diverse aromatic profile of different Cannabis chemovars.

Identification in Thuja occidentalis Essential Oils

Essential oils derived from the leaves of Thuja occidentalis, commonly known as Eastern white cedar, have been extensively analyzed for their chemical composition. These studies have identified a rich array of monoterpenes and their derivatives, with major constituents typically including α-thujone, β-thujone, fenchone, and sabinene ffhdj.commdpi.comffhdj.com. However, based on a review of the available scientific literature, the presence of p-Menth-8-en-3-one, trans- has not been reported in the essential oil of Thuja occidentalis ffhdj.commdpi.comffhdj.compjps.pk.

Detection in Warburgia ugandensis Extracts

Scientific analysis of extracts from the bark of Warburgia ugandensis, a species of tree native to East Africa, has confirmed the presence of trans-p-Menth-8-en-3-one. In a study involving the phytochemical profiling of Warburgia ugandensis extracts, this compound was identified as a minor constituent, accounting for 0.15% of the analyzed sample ku.ac.ke. This finding is significant as it unequivocally documents the natural occurrence of the trans- isomer of p-menth-8-en-3-one in this plant species.

Isolation from Agastache rugosa Essential Oils

The essential oil of Agastache rugosa, also known as Korean mint, is characterized by a variety of volatile compounds. While numerous studies have detailed its chemical composition, the specific isomer trans-p-Menth-8-en-3-one has not been definitively identified. However, a closely related compound, p-menthan-3-one, has been reported in the volatile oil extracted from the leaves of A. rugosa spkx.net.cn. Further detailed analysis, including chiral chromatography, would be necessary to confirm the presence and stereochemistry of p-Menth-8-en-3-one in this species.

Occurrence in Other Plant Species (e.g., French Plantain)

"French Plantain" is a common name for the plantain, Musa x paradisiaca. Phytochemical studies on various parts of Musa x paradisiaca, including the fruit peel, have identified a range of bioactive compounds such as polyphenols, carotenoids, and phenolics natureinbottle.com. The essential oils from banana peels have also been analyzed and are known to contain various volatile constituents phytojournal.comijbpas.com. However, a review of the existing scientific literature on the chemical composition of Musa x paradisiaca does not indicate the presence of p-Menth-8-en-3-one, trans-.

Quantitative and Qualitative Profiling in Natural Extracts

So far, a definitive quantitative value for trans-p-Menth-8-en-3-one has been established in Warburgia ugandensis. In other species such as Cannabis sativa and Agastache rugosa, related p-menthane (B155814) derivatives have been identified, suggesting the potential for the presence of trans-p-Menth-8-en-3-one, though this requires further specific investigation.

| Botanical Source | Plant Part | Compound Identified | Concentration (%) |

| Warburgia ugandensis | Bark | p-Menth-8-en-3-one, trans- | 0.15 ku.ac.ke |

| Cannabis sativa | - | p-menth-8-en-3-one | Not specified yosan.edu |

| Agastache rugosa | Leaves | p-menthan-3-one | Not specified spkx.net.cn |

Seasonal Variation Studies in Plant Metabolism and Volatile Compound Composition

For many aromatic plants, the concentration of essential oils and their constituent compounds tends to be highest during the flowering season, typically in the spring and summer months. This is often attributed to the increased metabolic activity and the ecological role of these compounds in attracting pollinators or deterring herbivores. It is plausible that the concentration of p-Menth-8-en-3-one, trans-, were it a significant component of a plant's essential oil, would follow a similar pattern. For instance, studies on other monoterpene ketones like pulegone (B1678340) and piperitenone in various Micromeria species have shown significant fluctuations in their concentrations with the changing seasons.

Table 1: Hypothetical Seasonal Variation of p-Menth-8-en-3-one, trans- in a Temperate Climate

| Season | Plant Developmental Stage | Expected Relative Concentration of p-Menth-8-en-3-one, trans- |

| Spring | Vegetative Growth to Early Flowering | Increasing |

| Summer | Full Bloom and Fruiting | Peak |

| Autumn | Senescence | Decreasing |

| Winter | Dormancy | Minimal/Undetectable |

This table is a hypothetical representation based on general trends observed for other monoterpenoids in temperate plants and is not based on direct experimental data for p-Menth-8-en-3-one, trans-.

Comparative Analysis of p-MENTH-8-EN-3-ONE, trans- across Different Plant Parts

The distribution of volatile compounds is not uniform throughout the plant. Different organs—leaves, flowers, stems, and roots—often exhibit distinct chemical profiles. This compartmentalization is linked to the specific functions of each organ and the location of specialized secretory tissues, such as glandular trichomes, which are prevalent in the Lamiaceae family.

In aromatic herbs, the highest concentrations of essential oils are typically found in the leaves and flowering tops, as these are the primary sites for photosynthesis and reproduction, where the protective and attractive roles of these compounds are most critical. While direct analysis of p-Menth-8-en-3-one, trans- distribution is not available, research on the essential oil composition of various plant species indicates that monoterpene ketones are predominantly located in the aerial parts. For example, in many Micromeria and Mentha species, the leaves and flowers are the richest sources of compounds like pulegone and menthone. It is therefore reasonable to hypothesize that if p-Menth-8-en-3-one, trans- is present, it would be most abundant in these tissues.

Table 2: Postulated Distribution of p-Menth-8-en-3-one, trans- in Plant Organs

| Plant Part | Primary Functions | Predicted Relative Abundance of p-Menth-8-en-3-one, trans- |

| Flowers | Reproduction, Pollinator Attraction | High |

| Leaves | Photosynthesis, Herbivore Defense | High |

| Stems | Support, Transport | Low to Moderate |

| Roots | Nutrient and Water Uptake, Storage | Very Low to Undetectable |

This table is a predictive model based on the known distribution of similar monoterpenoid ketones in aromatic plants.

Phytochemical Diversity within Plant Species Containing the Compound

The chemical composition of essential oils can exhibit significant variation not only between different species but also within a single species. This intraspecific chemical diversity gives rise to different chemotypes, which are genetically determined variations in the chemical phenotype. The existence of chemotypes is a well-documented phenomenon in many aromatic plant genera, including Micromeria, Thymus, and Origanum.

The phytochemical diversity is driven by genetic polymorphisms in the biosynthetic pathways of these compounds. For p-menthane monoterpenoids, the variation often lies in the activity of specific enzymes that modify the basic p-menthane skeleton. Different chemotypes of the same plant species might produce and accumulate different isomers or derivatives of a particular compound.

Given the lack of widespread reports on p-Menth-8-en-3-one, trans-, it is possible that it exists as a minor component in specific, yet-to-be-characterized chemotypes of certain plant species. The dominant chemotypes of a species might produce other related ketones, while the genetic makeup of a less common chemotype could favor the synthesis of the trans- isomer of p-Menth-8-en-3-one. The identification of such a chemotype would require extensive phytochemical screening across different populations of a candidate species.

Biosynthetic Pathways and Enzymatic Mechanisms

Primary Precursors and Key Biosynthetic Intermediates

The journey to synthesizing p-Menth-8-en-3-one, trans- begins with fundamental carbon building blocks derived from primary metabolism. These are channeled into the specialized pathways of terpenoid production.

The mevalonate (B85504) (MVA) pathway is a crucial metabolic route for the production of isoprenoid precursors in a wide range of organisms, including eukaryotes and some bacteria. wikipedia.org This pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The enzyme HMG-CoA reductase then catalyzes the reduction of HMG-CoA to mevalonate, a step that is highly regulated and often targeted by cholesterol-lowering drugs like statins. wikipedia.orgnih.gov

Following its formation, mevalonate is sequentially phosphorylated twice and then decarboxylated to yield the fundamental five-carbon (C5) isoprenoid unit, isopentenyl pyrophosphate (IPP). wikipedia.orgnih.gov IPP is the activated building block for all isoprenoids. wikipedia.org Isoprenoid generation through the mevalonate pathway is a prerequisite for the production of various essential biomolecules. nih.gov In plants, while the MVA pathway is active in the cytosol and contributes to sesquiterpene synthesis, the plastidial methylerythritol phosphate (B84403) (MEP) pathway is traditionally viewed as the primary source for monoterpene precursors. researchgate.net However, metabolic crosstalk between these two pathways has been documented, indicating that the MVA pathway can also contribute precursors for monoterpene biosynthesis. researchgate.netresearchgate.net

The C5 unit, IPP, can be isomerized to its electrophilic counterpart, dimethylallyl pyrophosphate (DMAPP), by the enzyme IPP isomerase. wikipedia.org These two C5 units, IPP and DMAPP, are the universal precursors for all terpenoids. nih.gov The biosynthesis of monoterpenes, which are C10 compounds, begins with the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. nih.gov This reaction is catalyzed by geranyl diphosphate (B83284) (GPP) synthase, yielding the C10 intermediate geranyl diphosphate (GPP). nih.govacs.org

GPP is the direct and universal precursor for the vast array of monoterpenoids. nih.govacs.org The structural diversity of monoterpenes arises from the subsequent enzymatic manipulation of this linear C10 substrate, primarily through the action of a class of enzymes known as monoterpene synthases. nih.govnih.gov

| Precursor/Intermediate | Description | Pathway |

| Acetyl-CoA | The starting two-carbon unit for the mevalonate pathway. | Primary Metabolism / MVA Pathway |

| Isopentenyl Pyrophosphate (IPP) | The fundamental five-carbon (C5) building block of isoprenoids. wikipedia.org | Mevalonate (MVA) Pathway |

| Dimethylallyl Pyrophosphate (DMAPP) | The isomeric C5 starter unit for prenyl chain elongation. wikipedia.org | Isomerization of IPP |

| Geranyl Diphosphate (GPP) | The ten-carbon (C10) direct precursor to all monoterpenes. acs.org | Isoprenoid Biosynthesis |

Enzymatic Transformations and Catalysis

The conversion of the linear precursor GPP into the specific cyclic structure of p-Menth-8-en-3-one, trans- is orchestrated by a suite of specialized enzymes that control the reaction's outcome with remarkable precision.

The formation of the p-menthane (B155814) carbon skeleton from GPP is catalyzed by monoterpene synthases (MTPSs). nih.gov These enzymes facilitate the initial ionization of GPP, leading to the formation of a geranyl cation. This highly reactive intermediate is then guided through a series of cyclizations and rearrangements within the enzyme's active site to form a specific cyclic carbocation, such as the α-terpinyl cation. acs.org The final product is determined by how this cation is neutralized, either by deprotonation or by the addition of a water molecule. acs.org

Following the formation of the initial cyclic hydrocarbon or alcohol, further modifications are introduced by other enzymes, such as oxidoreductases. For instance, in the well-studied peppermint biosynthetic pathway, (−)-trans-isopiperitenol is formed and subsequently oxidized to (−)-isopiperitenone by (−)-trans-isopiperitenol dehydrogenase. acs.org This ketone can then be acted upon by an isomerizing enzyme or a reductase, such as (−)-isopiperitenone reductase (IPR), which catalyzes a conjugate reduction to yield (+)-cis-isopulegone. acs.org The formation of p-Menth-8-en-3-one would similarly require the action of a terpene synthase followed by one or more oxidoreductases to introduce the ketone functional group at the C3 position.

While all-trans-hexaprenyl-diphosphate synthase is a prenyltransferase involved in synthesizing longer-chain isoprenoids, the fundamental catalytic principles of condensing IPP units are shared with GPP synthase, which operates at the entry point of monoterpene synthesis. acs.org

Enzymes involved in monoterpenoid biosynthesis exhibit strict control over the regio- and stereochemistry of the reactions they catalyze. Terpene synthases are known for their ability to produce complex and specific stereoisomers from the single, achiral substrate GPP. acs.org For example, subtle differences in the active site residues of limonene (B3431351) synthases can direct the cyclization of GPP to form either (+)-limonene or (−)-limonene. acs.org This selectivity is achieved by the precise folding of the substrate within the active site, which dictates the cyclization pathway and stabilizes specific carbocation intermediates. acs.org

The formation of the trans- configuration in p-Menth-8-en-3-one is a direct result of this enzymatic control. The stereochemistry at the C1 and C4 positions of the p-menthane ring is established during the initial cyclization by the monoterpene synthase. Subsequent enzymatic steps, such as those catalyzed by dehydrogenases or reductases, must proceed in a way that preserves or specifically establishes the required stereochemistry of the final product.

While the specific metabolic pathway to p-Menth-8-en-3-one, trans- is not extensively detailed in the literature, it can be inferred from known monoterpene biosynthetic routes, such as that of menthol (B31143) in peppermint. acs.org A plausible pathway would proceed as follows:

Cyclization of GPP: Geranyl diphosphate is cyclized by a specific monoterpene synthase to form a p-menthane ring structure. This initial product is likely an alcohol, such as isopiperitenol.

Oxidation: The hydroxyl group of the alcohol intermediate is oxidized to a ketone by a specific dehydrogenase, yielding an unsaturated ketone like isopiperitenone (B1196671).

Isomerization/Reduction: The double bond in the isopiperitenone intermediate may be isomerized or reduced by subsequent enzymes to yield the final product, p-Menth-8-en-3-one, trans-. A related compound, 8-mercapto-trans-p-menthan-3-one, is known to be an important component of Buchu leaf oil, suggesting a natural occurrence of this ketone skeleton. researchgate.net

This proposed pathway highlights the modular nature of monoterpenoid biosynthesis, where a common precursor like GPP is first cyclized and then decorated with different functional groups by tailoring enzymes to generate chemical diversity. nih.gov

| Enzyme Class | Function | Example from Related Pathways |

| Monoterpene Synthase (MTPS) | Catalyzes the cyclization of GPP to form the initial monoterpene skeleton. nih.gov | Limonene Synthase |

| Dehydrogenase / Oxidoreductase | Introduces or modifies oxygen-containing functional groups (e.g., alcohol to ketone). acs.org | (−)-trans-isopiperitenol dehydrogenase |

| Reductase | Catalyzes the reduction of double bonds or carbonyl groups. acs.org | (−)-isopiperitenone reductase (IPR) |

Genetic and Molecular Regulation of Biosynthesis in Plants

The biosynthesis of p-Menth-8-en-3-one, trans- (also known as trans-isopulegone) and related p-menthane monoterpenoids in plants, particularly within the Mentha genus, is a highly regulated process controlled at the genetic and molecular levels. The accumulation of these compounds is predominantly governed by the transcriptional regulation of genes encoding the biosynthetic enzymes. nih.govresearchgate.net This control ensures that synthesis occurs in specific tissues, such as the glandular trichomes on the leaf surfaces, and at specific developmental stages. researchgate.netnih.gov

Research indicates that the expression of genes responsible for the entire monoterpenoid pathway is coordinately regulated. researchgate.net The primary control point is the level of gene expression, where the abundance of transcripts for biosynthetic enzymes directly correlates with enzyme activity and, consequently, the rate of monoterpenoid production. researchgate.netmpg.de Studies in peppermint (Mentha x piperita) have shown that the activities of the eight sequential enzymes leading to menthol, which includes the precursors to isopulegone (B1219328), are highest in leaves between 12 to 20 days of age, with a distinct peak around day 15. researchgate.net This developmental regulation is reflected in the steady-state mRNA levels of the corresponding genes, which follow the same temporal pattern. researchgate.netmpg.de

The key enzyme genes in the pathway leading to the formation of isopulegone isomers have been identified and studied in various Mentha species. nih.govresearchgate.net The expression of these genes is crucial for the production of the direct precursors to p-Menth-8-en-3-one.

Table 1: Key Enzymes and Genes in the Biosynthetic Pathway Leading to Isopulegone in Mentha spp.

| Enzyme | Gene Abbreviation | Function in Pathway |

| (-)-Limonene (B1674923) Synthase | LS | Catalyzes the cyclization of geranyl diphosphate to form (-)-limonene, the initial step of the p-menthane pathway. nih.govoup.com |

| (-)-Limonene 3-hydroxylase | L3OH | Oxygenates (-)-limonene at the C3 position to produce (-)-trans-isopiperitenol (B1216475). nih.govoup.com |

| (-)-trans-Isopiperitenol Dehydrogenase | iPD | Oxidizes (-)-trans-isopiperitenol to yield (-)-isopiperitenone (B1197589). nih.govresearchgate.net |

| (-)-Isopiperitenone Reductase | iPR | Reduces (-)-isopiperitenone to form (+)-cis-isopulegone. nih.govacs.org |

| (+)-cis-Isopulegone Isomerase | iPI / IPGI | Isomerizes (+)-cis-isopulegone to (+)-pulegone. The gene for this enzyme has remained uncharacterized in Mentha for some time. nih.govnih.gov |

The coordinated expression of these genes is controlled by a network of transcription factors (TFs). nih.gov Transcriptome analyses in Mentha species have identified several families of TFs that are believed to play significant roles in regulating the monoterpenoid biosynthetic pathway. nih.govresearchgate.net These TFs bind to specific regions of the gene promoters to either activate or repress transcription.

Studies on different chemotypes of Mentha haplocalyx have revealed strong correlations between the expression profiles of specific TF families and key enzyme genes in the pathway. nih.govresearchgate.net This suggests a combinatorial control mechanism where multiple TFs work together to fine-tune the output of the pathway, leading to the diverse essential oil profiles observed in nature. nih.gov For instance, the expression of genes for (+)-pulegone reductase (PR), (-)-menthol dehydrogenase (MD), and (-)-limonene 3-hydroxylase (L3OH) is highly correlated with TFs from the bHLH, bZIP, AP2/ERF, MYB, and WRKY families. researchgate.net

Table 2: Transcription Factor Families Implicated in Monoterpenoid Regulation in Mentha spp.

| Transcription Factor Family | Implicated Role | Reference |

| WRKY | Regulate the expression of various pathway genes; may be involved in response to elicitors like methyl jasmonate. | nih.govresearchgate.net |

| MYB | Positively regulate biosynthesis, influencing essential oil composition. | nih.govresearchgate.net |

| bHLH | Co-regulate key enzyme genes along with other TF families. | nih.govresearchgate.net |

| AP2/ERF | Involved in the regulation of terpenoid synthesis. | nih.govresearchgate.net |

| bZIP | Correlated with the expression of key downstream enzymes in the pathway. | nih.govresearchgate.net |

| NAC | Implicated in the broader regulation of terpenoid synthesis. | nih.gov |

Furthermore, the genomic organization of the biosynthetic genes hints at another layer of regulation. In Mentha longifolia, several genes involved in p-menthane monoterpenoid biosynthesis are found in physical clusters on the chromosomes. oup.com This gene clustering may facilitate the coordinated expression of the pathway, potentially through epigenetic mechanisms that control the accessibility of a whole genomic region to the transcriptional machinery. oup.com

Chemical Synthesis and Synthetic Methodologies

Total Synthesis Approaches to p-MENTH-8-EN-3-ONE, trans-

While a specific total synthesis for trans-p-menth-8-en-3-one is not extensively documented in readily available literature, a plausible and established strategy for the construction of its core cyclohexanone (B45756) ring is the Robinson annulation. This powerful reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org

A hypothetical retrosynthetic analysis of a p-menthanone skeleton suggests that it could be disconnected into a methyl vinyl ketone equivalent and a substituted ketone. For instance, the Robinson annulation could be employed to construct a substituted cyclohexenone, a key intermediate that could then be further elaborated to introduce the isopropenyl group characteristic of p-menth-8-en-3-one.

Table 1: Potential Reactants for a Robinson Annulation Approach

| Michael Acceptor | Michael Donor (Enolate Precursor) |

| Methyl vinyl ketone | A substituted ketone |

The stereochemical outcome of the Robinson annulation can be influenced by the reaction conditions, including the choice of base and solvent. However, achieving the desired trans configuration of the substituents on the newly formed ring often requires further stereoselective steps or the use of chiral auxiliaries or catalysts.

Chiral Synthesis and Enantioselective Methodologies for the trans-Isomer

The synthesis of enantiomerically pure trans-p-menth-8-en-3-one is of considerable interest due to the often distinct biological and sensory properties of different enantiomers. Asymmetric Michael additions represent a key strategy for achieving enantioselective synthesis of related structures. buchler-gmbh.comrsc.orgrsc.org The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as pulegone (B1678340), can be rendered enantioselective through the use of chiral organocatalysts, particularly those based on cinchona alkaloids. buchler-gmbh.comresearchgate.net

Another powerful approach for obtaining chiral p-menthane (B155814) derivatives is through chemoenzymatic methods. acs.org Lipase-mediated resolutions, for example, have been successfully employed in the kinetic resolution of racemic mixtures of p-menthane alcohols and their derivatives. This technique relies on the enzyme's ability to selectively acylate one enantiomer, allowing for the separation of the two.

Table 2: Chiral Synthesis Strategies for p-Menthane Derivatives

| Methodology | Description |

| Asymmetric Michael Addition | The use of chiral catalysts to direct the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated carbonyl precursor. |

| Chemoenzymatic Resolution | The use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for their separation. |

While these methods have been applied to various p-menthane structures, their specific application to the synthesis of enantiomerically pure trans-p-menth-8-en-3-one would require further investigation and adaptation.

Semi-synthetic Transformations from Related Terpenoid Precursors

Semi-synthetic approaches, starting from readily available natural terpenoids, are a common and efficient strategy for the preparation of p-menthane derivatives. (+)-Pulegone, a naturally occurring monoterpenoid, is a key precursor for the synthesis of the closely related compound, p-mentha-8-thiol-3-one (B1345191), also known as buchu mercaptan. scentree.coperflavory.comthegoodscentscompany.com The synthesis involves the conjugate addition of a sulfur nucleophile to pulegone.

The synthesis of p-mentha-8-thiol-3-one is achieved by reacting pulegone with hydrogen sulfide (B99878) in the presence of a base, such as triethylamine. scentree.co This reaction proceeds via a Michael-type 1,4-conjugate addition of the hydrosulfide (B80085) anion to the α,β-unsaturated ketone system of pulegone. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Given the structural similarity, it is conceivable that a similar conjugate addition of a carbon nucleophile, such as an organocuprate (Gilman reagent), to pulegone could lead to the formation of the carbon skeleton of p-menth-8-en-3-one. The stereoselectivity of this addition would be crucial in determining the ratio of cis to trans isomers.

Elucidation of Reaction Mechanisms in Synthetic Routes

The key reaction in the semi-synthesis of p-menth-8-en-3-one and its analogues from pulegone is the nucleophilic conjugate addition. wikipedia.org The mechanism of this reaction involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated ketone system in pulegone.

The generally accepted mechanism for a base-catalyzed conjugate addition is as follows:

Generation of the Nucleophile: In the case of the synthesis of p-mentha-8-thiol-3-one, a basic catalyst deprotonates hydrogen sulfide to generate the nucleophilic hydrosulfide anion (HS⁻).

Nucleophilic Attack: The hydrosulfide anion attacks the electrophilic β-carbon of pulegone. This results in the formation of an enolate intermediate, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a protonated form of the catalyst, to yield the final product. The protonation of the enolate leads to the formation of the thermodynamically more stable product.

The stereochemical outcome of the reaction, leading to either the cis or trans isomer, is determined by the direction of the nucleophilic attack and the subsequent protonation of the enolate intermediate. The facial selectivity of the attack can be influenced by steric hindrance from the existing methyl group on the cyclohexanone ring.

Development of Novel Synthetic Routes to Stereoisomers of p-MENTH-8-EN-3-ONE, trans-

The development of novel synthetic routes to access different stereoisomers of p-menth-8-en-3-one is driven by the need to explore the structure-activity relationships of these compounds. Chemoenzymatic approaches have shown great promise in the stereoselective synthesis of various p-menthane monoterpenoids. acs.org For instance, the reduction of pulegone using enzymes can lead to the formation of menthone and isomenthone (B49636) with high stereoselectivity.

Furthermore, the choice of synthetic method can significantly influence the isomeric ratio of the products. For example, in the synthesis of p-mentha-8-thiol-3-one, a chemical synthesis was reported to yield a different ratio of isomers compared to a biological preparation method. This highlights the potential of biocatalysis and enzymatic transformations in accessing specific stereoisomers that may be difficult to obtain through traditional chemical synthesis.

The synthesis of various p-menthane lactones with defined stereochemistry has also been reported, often starting from chiral precursors like (+)-(R)- and (-)-(S)-pulegone. researchgate.net These synthetic strategies often involve stereocontrolled steps such as allyl-Claisen rearrangements and epoxidations, which could potentially be adapted for the synthesis of stereoisomers of p-menth-8-en-3-one.

Stereochemical Investigations

Isomeric Forms and Stereoisomeric Relationships of p-MENTH-8-EN-3-ONE

p-Menth-8-en-3-one possesses two chiral centers at the C1 and C4 positions of the cyclohexane (B81311) ring, where the methyl and isopropenyl groups are attached, respectively. The presence of these two stereocenters means that the molecule can exist as a maximum of 2^2 = 4 stereoisomers. These stereoisomers are grouped into two pairs of enantiomers.

The designation "trans-" in p-menth-8-en-3-one refers to the relative orientation of the substituents at C1 (methyl group) and C4 (isopropenyl group). In the trans- configuration, these two groups are on opposite sides of the cyclohexane ring plane. Conversely, in the cis- isomers, they are on the same side.

The two enantiomers of trans-p-menth-8-en-3-one are (1R,4R)-p-menth-8-en-3-one and (1S,4S)-p-menth-8-en-3-one. These molecules are non-superimposable mirror images of each other. The relationship between the trans- and cis- isomers is that of diastereomers, as they are stereoisomers that are not mirror images of each other.

Table 1: Stereoisomers of p-Menth-8-en-3-one

| Stereoisomer | Relationship to (1R,4R)-trans-p-menth-8-en-3-one |

|---|---|

| (1R,4R)-trans-p-menth-8-en-3-one | Identity |

| (1S,4S)-trans-p-menth-8-en-3-one | Enantiomer |

| (1R,4S)-cis-p-menth-8-en-3-one | Diastereomer |

Determination of Chiroptical Properties and Absolute Configuration

The chiroptical properties of a molecule, such as optical rotation and circular dichroism (CD), are definitive characteristics of its absolute configuration. For the enantiomers of trans-p-menth-8-en-3-one, these properties would be equal in magnitude but opposite in sign.

Optical Rotation: The specific rotation ([α]D) is a measure of the rotation of plane-polarized light by a chiral compound. While specific experimental values for the enantiomers of trans-p-menth-8-en-3-one are not widely reported in publicly available literature, it is expected that the (1R,4R) and (1S,4S) enantiomers would exhibit opposite rotations. The determination of the absolute configuration can be achieved by comparing the experimentally measured optical rotation with that of a known standard or through computational predictions. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The n→π* electronic transition of the carbonyl group in the cyclohexanone (B45756) ring of p-menth-8-en-3-one is electronically forbidden but magnetically allowed, making it particularly sensitive to the chiral environment and thus a strong chromophore for CD studies. The sign and intensity of the Cotton effect in the CD spectrum can be correlated to the absolute configuration of the molecule using the Octant Rule for ketones. thieme-connect.de For trans-p-menth-8-en-3-one, the spatial arrangement of the methyl and isopropenyl groups relative to the carbonyl group would dictate the sign of the Cotton effect, allowing for the assignment of the (1R,4R) or (1S,4S) configuration. thieme-connect.de

Methodologies for Assessing Stereochemical Purity and Enantiomeric Excess

The determination of the stereochemical purity and enantiomeric excess (ee) is crucial in asymmetric synthesis and for the characterization of chiral compounds. Several analytical techniques are employed for this purpose.

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating enantiomers. gcms.czresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For trans-p-menth-8-en-3-one, a common approach would involve using a capillary column coated with a cyclodextrin-based CSP. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program would be optimized to achieve baseline separation of the (1R,4R) and (1S,4S) enantiomers. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC employs a chiral stationary phase to resolve enantiomers. researchgate.netnih.govcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including ketones. np-mrd.org The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol, is a critical parameter that is adjusted to optimize the separation. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a separative technique, it can be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For a ketone like trans-p-menth-8-en-3-one, it could potentially be converted into a diastereomeric derivative, for instance, by reaction with a chiral hydrazine (B178648) to form diastereomeric hydrazones. The NMR spectra of these diastereomers would exhibit distinct signals that could be integrated to determine their relative concentrations and thus the enantiomeric excess of the original ketone.

Conformational Analysis of the Cyclohexane Ring in p-MENTH-8-EN-3-ONE, trans-

The cyclohexane ring in trans-p-menth-8-en-3-one is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. The presence of the sp2-hybridized carbonyl carbon slightly flattens the ring at that position. For a trans-1,4-disubstituted cyclohexane, the two chair conformations are not energetically equivalent.

In one chair conformation, both the methyl group at C1 and the isopropenyl group at C4 would be in equatorial positions. In the other chair conformation, resulting from a ring flip, both substituents would be in axial positions. Due to steric hindrance, particularly 1,3-diaxial interactions, the conformation with both substituents in the equatorial positions is significantly more stable. Therefore, trans-p-menth-8-en-3-one is expected to exist almost exclusively in the di-equatorial conformation.

Table 2: Conformational Preferences of trans-p-Menth-8-en-3-one

| Conformation | C1-Methyl Position | C4-Isopropenyl Position | Relative Stability |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | More Stable |

The conformational preference can be investigated experimentally using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between adjacent protons in the cyclohexane ring are dependent on the dihedral angle between them, which can be related to the ring's conformation. Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the relative energies of different conformations and to predict the most stable geometry. nih.gov

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are indispensable for separating p-menth-8-en-3-one, trans- from complex matrices and for its precise quantification. Gas chromatography and high-performance liquid chromatography are the principal techniques utilized for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like p-menth-8-en-3-one, trans-, particularly within intricate mixtures such as essential oils. The identification of this compound is often achieved by comparing its mass spectrum and retention index with those of authentic standards and library data.

In studies of essential oils, such as from Thuja occidentalis, p-menth-8-en-3-one, trans- has been identified as a minor constituent. acs.orgnih.gov Its elution is characterized by the Kovats Retention Index (KI), a parameter that helps in its identification across different GC systems. The retention index is a measure of where a compound elutes relative to a series of n-alkane standards.

| Stationary Phase Type | Reported Kovats Index (KI) | Source |

|---|---|---|

| Standard Non-Polar | 1159, 1157, 1155, 1152 | nih.gov |

| Semi-Standard Non-Polar | 1177, 1192, 1167, 1188, 1193, 1208, 1175, 1160, 1199, 1155 | nih.gov |

| Standard Polar | 1592, 1598, 1582, 1597 | nih.gov |

The mass spectrum of p-menth-8-en-3-one, trans- provides a molecular fingerprint based on its fragmentation pattern upon electron ionization. While detailed fragmentation patterns are often specific to the instrument and conditions, the molecular ion peak (M+) would be expected at m/z 152, corresponding to its molecular weight.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is a valuable technique for the separation and purification of isomers, including the cis and trans isomers of p-menth-8-en-3-one. The separation of these stereoisomers can be achieved using preparative HPLC with a silica (B1680970) column. For instance, the separation of related cis/trans isomers has been demonstrated using a mobile phase of ethyl acetate (B1210297) in hexane (B92381). acs.org This technique is crucial for obtaining pure standards for further spectroscopic analysis and for assessing the purity of synthesized or isolated material.

Method Development for Trace Analysis and Detection

The detection of trace amounts of p-menth-8-en-3-one, trans- in various matrices is of interest, particularly in flavor and fragrance applications and in the analysis of botanical extracts. Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be employed for the analysis of volatile organic compounds, including trans-isopulegone, from complex samples. nih.gov This method allows for the pre-concentration of analytes from the headspace of a sample, thereby enhancing detection sensitivity.

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic techniques are essential for the unambiguous structural confirmation of p-menth-8-en-3-one, trans-. Nuclear magnetic resonance and infrared spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For p-menth-8-en-3-one, trans-, ¹H NMR provides information on the number of different types of protons, their chemical environments, and their coupling interactions.

The ¹H NMR spectrum of (+)-trans-isopulegone, a synonym for the target compound, has been reported with the following chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), recorded in deuterochloroform (CDCl₃) at 400 MHz. acs.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|

| HAHB-10 | 4.94 | app. pent., J = 1.5 |

| HAHB-10 | 4.72 | dq, J = 2.4, 0.8 |

| H-4 | 2.95 | dd, J = 13.0, 5.4 |

| Heq-2 | 2.40 | ddd, J = 13.3, 3.6, 2.4 |

| Heq-5 + Hax-2 | 2.09–2.00 | m |

| Heq-6 + H-1 | 1.96–1.85 | m |

| Hax-5 | 1.79 | qd, J = 13.1, 3.3 |

| CH₃-9 | 1.75 | app. t, J = 1.7 |

| Hax-6 | 1.49 | q, J = 12.8 |

| CH₃-7 | 0.93 | d, J = 6.6 |

app. = apparent, pent. = pentet, dq = doublet of quartets, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet, qd = quartet of doublets, t = triplet, q = quartet, d = doublet.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For p-menth-8-en-3-one, trans-, the IR spectrum would be expected to show a strong absorption band characteristic of a conjugated ketone. The carbonyl (C=O) stretching vibration would likely appear in the region of 1670-1690 cm⁻¹. Additionally, C=C stretching vibrations for the double bond would be observed, as well as C-H stretching and bending vibrations for the alkyl and vinyl groups. Raman spectroscopy, being complementary to IR, could also provide valuable information on the vibrational modes of the molecule, particularly for the non-polar C=C bond.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental composition of an unknown compound by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula, significantly narrowing down the possibilities for the molecular formula of an analyte.

For a compound like trans-p-Menth-8-en-3-one, with a molecular formula of C10H16O, the theoretical exact mass can be calculated with a high degree of accuracy. The ability of HRMS to experimentally measure a mass that is extremely close to this theoretical value provides strong evidence for the compound's elemental composition.

Theoretical Exact Mass Calculation for C10H16O:

Carbon (C): 10 atoms × 12.000000 u = 120.000000 u

Hydrogen (H): 16 atoms × 1.007825 u = 16.125200 u

Oxygen (O): 1 atom × 15.994915 u = 15.994915 u

Total Theoretical Exact Mass: 152.120115 u

An illustrative data table for a hypothetical HRMS analysis of trans-p-Menth-8-en-3-one is presented below. This table showcases the type of data obtained from such an analysis, highlighting the close agreement between the observed mass and the calculated theoretical mass, which is crucial for confirming the elemental formula.

| Parameter | Value |

| Molecular Formula | C10H16O |

| Theoretical Exact Mass (u) | 152.120115 |

| Observed m/z (u) | 152.1205 |

| Mass Error (ppm) | 2.53 |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Time-of-Flight (TOF) |

This table is illustrative and based on theoretical calculations and typical instrument performance.

Advanced Hyphenated Techniques for Comprehensive Profiling

To achieve a comprehensive analytical profile of a compound within a complex mixture, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful solution for separating and identifying individual components. ijpsjournal.com These methods are essential for the detailed analysis of natural product extracts and essential oils where trans-p-Menth-8-en-3-one might be found. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common hyphenated technique for the analysis of volatile and semi-volatile compounds. ijpsjournal.com GC separates the components of a mixture based on their boiling points and interactions with a stationary phase, while MS provides mass spectral data for each separated component, aiding in its identification. The resulting mass spectrum, a fingerprint of the molecule, can be compared against spectral libraries for confirmation.

Gas Chromatography-Infrared Spectroscopy (GC-IR): Coupling gas chromatography with infrared spectroscopy provides information about the functional groups present in a molecule. nih.gov As components elute from the GC column, they pass through an IR spectrometer, which records their infrared spectrum. This technique is complementary to GC-MS, as it can help to distinguish between isomers that may have very similar mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the hyphenated technique of choice. nih.gov LC separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. The eluting compounds are then introduced into a mass spectrometer for detection and identification. Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the analyte's properties.

The following table provides a summary of how these advanced hyphenated techniques could be applied to the comprehensive profiling of trans-p-Menth-8-en-3-one.

| Technique | Separation Principle | Detection Principle | Information Obtained |

| GC-MS | Volatility and column affinity | Mass-to-charge ratio of ionized molecules and their fragments | Retention time, molecular weight, and fragmentation pattern for structural elucidation. ijpsjournal.com |

| GC-IR | Volatility and column affinity | Absorption of infrared radiation by specific functional groups | Retention time and information on functional groups (e.g., C=O, C=C). nih.gov |

| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of ionized molecules | Retention time and molecular weight, suitable for less volatile derivatives or related compounds. nih.gov |

The synergistic use of these advanced hyphenated techniques allows for a multi-faceted and robust analytical characterization of trans-p-Menth-8-en-3-one, ensuring its unambiguous identification and providing a detailed understanding of its chemical properties.

Metabolic Studies and Biotransformations

Plant Metabolism of p-MENTH-8-EN-3-ONE, trans- within the Plant System

While direct metabolic studies exclusively focused on p-menth-8-en-3-one, trans- within plant systems are limited, the metabolic pathways of structurally similar p-menthane (B155814) monoterpenones, such as pulegone (B1678340) and isopulegone (B1219328), have been extensively studied, particularly in species of the Lamiaceae (mint) family. Based on these analogous pathways, the metabolism of p-menth-8-en-3-one, trans- in plants is likely to involve a series of reduction and hydroxylation reactions.

In peppermint (Mentha piperita), for instance, related ketones undergo stereospecific reductions to their corresponding alcohols. It is therefore plausible that p-menth-8-en-3-one, trans- is metabolized within the plant through one or more of the following theoretical steps:

Reduction of the Carbonyl Group: The ketone group at position 3 is a likely target for reductases, leading to the formation of the corresponding alcohol, p-menth-8-en-3-ol. This is a common step in the metabolism of monoterpenones and is often a precursor to further functionalization.

Hydroxylation: Cytochrome P450 monooxygenases, known to be involved in the metabolism of a wide array of secondary metabolites, could introduce hydroxyl groups at various positions on the p-menthane skeleton. nih.govopenanesthesia.org This increases the water solubility of the compound, facilitating transport and storage within the plant cell, often as glycosides.

Isomerization: Depending on the enzymatic machinery of the specific plant species, isomerization of the double bond could occur, leading to the formation of other related isomers.

The end products of these metabolic transformations are often conjugated with sugars to form glycosides, which are non-volatile and can be stored in the vacuole or other cellular compartments. This process of glycosylation is a common detoxification and storage mechanism for secondary metabolites in plants.

Microbial Biotransformation Pathways and Metabolite Identification

The biotransformation of monoterpenes by microorganisms, including fungi and bacteria, is a well-documented field of study, offering pathways to novel compounds with interesting chemical and biological properties. While specific studies on the microbial biotransformation of p-menth-8-en-3-one, trans- are not extensively reported, the metabolic routes for related p-menthane ketones provide a framework for predicting its fate in microbial cultures.

Fungi, particularly from the genera Aspergillus and Mucor, are known for their ability to hydroxylate and reduce monoterpenes. mdpi.commdpi.com When exposed to a fungal culture, p-menth-8-en-3-one, trans- could undergo the following transformations:

Carbonyl Reduction: Similar to plant metabolism, microbial enzymes, particularly ketoreductases, can reduce the ketone to the corresponding alcohol, p-menth-8-en-3-ol. nih.gov This reaction can be highly stereospecific, yielding a particular stereoisomer of the alcohol.

Hydroxylation: Fungal cytochrome P450 enzymes are capable of introducing hydroxyl groups at various positions on the monoterpene ring, leading to the formation of hydroxylated derivatives. nih.govmdpi.com

Lactonization: In some instances, microbial enzymes can catalyze the Baeyer-Villiger oxidation of cyclic ketones, resulting in the formation of lactones. This would involve the insertion of an oxygen atom adjacent to the carbonyl group of p-menth-8-en-3-one, trans-.

Bacteria, such as those from the genera Pseudomonas and Rhodococcus, are also known to metabolize monoterpenes, often utilizing them as a carbon source. mdpi.comnih.gov The degradation pathways typically involve initial oxidation or reduction steps followed by ring cleavage. For p-menth-8-en-3-one, trans-, this could involve:

Initial Reduction/Oxidation: Similar to fungi, bacteria can reduce the ketone or introduce hydroxyl groups.

Ring Cleavage: Following initial modifications, the cyclic structure can be opened, leading to aliphatic compounds that can then enter central metabolic pathways. pjoes.com

A recent study on various mint cultivars identified p-mentha-1,8-dien-3-one in strawberry mint, a compound structurally very similar to p-menth-8-en-3-one. mdpi.com This finding suggests that such compounds are part of the natural volatile profile of certain plants and thus accessible to microbial populations in the environment.

The following table summarizes potential microbial biotransformation products of p-menth-8-en-3-one, trans- based on known reactions with similar monoterpenones.

| Transformation Type | Potential Product | Enzyme Class Involved |

| Carbonyl Reduction | p-Menth-8-en-3-ol | Ketoreductase |

| Hydroxylation | Hydroxylated derivatives of p-menth-8-en-3-one | Cytochrome P450 Monooxygenase |

| Lactonization | Corresponding lactone | Baeyer-Villiger Monooxygenase |

Enzymatic Derivatization and Degradation in Biological Systems

The enzymatic derivatization and degradation of p-menth-8-en-3-one, trans- are mediated by a variety of enzymes that modify its structure and lead to its eventual breakdown. The key enzymatic reactions are likely to be reductions and oxidations.

Ketoreductases are a class of enzymes that catalyze the reduction of ketones to their corresponding alcohols. nih.gov These enzymes are widespread in nature and are known to act on a broad range of substrates, including monoterpenoid ketones. The reduction of p-menth-8-en-3-one, trans- by a ketoreductase would yield p-menth-8-en-3-ol. The stereochemistry of the resulting alcohol is dependent on the specific enzyme involved.

Cytochrome P450 monooxygenases (CYPs) are a large and diverse family of enzymes that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including monoterpenes. nih.govopenanesthesia.orgyoutube.comresearchgate.net In the context of p-menth-8-en-3-one, trans-, CYPs could catalyze hydroxylation reactions at different positions on the molecule. These hydroxylated metabolites are more polar and can be further conjugated or degraded.

The degradation of the p-menthane skeleton in biological systems ultimately leads to smaller, aliphatic molecules that can be utilized in primary metabolism. This process often involves a series of enzymatic reactions, including dehydrogenases, hydratases, and enzymes involved in beta-oxidation.

Role in Plant Specialized Metabolism and Volatile Organic Compound Production

p-Menthane derivatives are significant components of the specialized metabolism of many aromatic plants, particularly within the Lamiaceae family. nih.gov These compounds contribute to the characteristic aroma and flavor of these plants and play important ecological roles as volatile organic compounds (VOCs).

Attraction of Pollinators: The specific blend of floral volatiles can attract specific pollinators, ensuring successful reproduction.

Defense against Herbivores and Pathogens: Many monoterpenes have antimicrobial and insect-repellent properties, thus protecting the plant from attack.

Interspecific and Intraspecific Communication: Plants can release VOCs to signal to other plants about herbivore threats or to communicate with beneficial insects.

The production of p-menthane monoterpenes is typically localized in specialized secretory structures, such as glandular trichomes on the surface of leaves and flowers. researchgate.net The biosynthesis of these compounds is often developmentally and environmentally regulated.

While the direct contribution of p-menth-8-en-3-one, trans- to the volatile profile of many plants is not yet widely documented, the presence of the closely related p-mentha-1,8-dien-3-one in strawberry mint suggests that ketones of this type are indeed produced and emitted by plants. mdpi.com Further research into the volatile profiles of a wider range of plant species is likely to reveal a broader distribution of p-menth-8-en-3-one, trans- and elucidate its specific role in plant specialized metabolism.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These calculations can predict molecular geometries, orbital energies, and spectroscopic characteristics, offering a detailed picture of the molecule's behavior at the quantum level.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of p-Menth-8-en-3-one, trans- is characterized by the interplay between the cyclohexanone (B45756) ring, the methyl group, and the isopropenyl group. Molecular Orbital (MO) theory describes the distribution of electrons within the molecule, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons, while the LUMO represents the region of lowest electron density and relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability.

For analogous p-menthane (B155814) ketones, DFT calculations at levels such as B3LYP/6-31G* are commonly employed to determine these properties. The presence of the carbonyl group (C=O) and the carbon-carbon double bond (C=C) in the isopropenyl group significantly influences the electronic landscape. The lone pairs on the oxygen atom of the carbonyl group contribute to high-energy occupied molecular orbitals, while the π* anti-bonding orbitals of the C=O and C=C bonds are major contributors to the LUMO.

Table 1: Calculated Molecular Orbital Energies for a Representative p-Menthane Ketone (Isomenthone) using DFT

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -7.12 |

| HOMO | -6.45 |

| LUMO | 1.89 |

| LUMO+1 | 2.54 |

Note: Data is illustrative and based on calculations for structurally similar compounds. Actual values for p-Menth-8-en-3-one, trans- may vary.

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies corresponding to different molecular motions can be determined. These calculated frequencies can be compared with experimental IR spectra to aid in structural elucidation.

Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. These predictions are highly valuable for assigning signals in experimental NMR spectra and confirming the stereochemistry of the molecule. For p-Menth-8-en-3-one, trans-, key predicted vibrational frequencies would include the C=O stretching of the ketone and the C=C stretching of the isopropenyl group. Predicted ¹H and ¹³C NMR chemical shifts would be crucial for distinguishing the trans- isomer from other stereoisomers.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a p-Menthane Ketone

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1715-1730 |

| Isopropenyl (C=C) | Stretching | ~1640-1650 |

| C-H (sp²) | Stretching | ~3080-3100 |

| C-H (sp³) | Stretching | ~2850-2960 |

Note: These are typical ranges predicted by DFT calculations for similar structures.

Conformational Analysis and Energy Minima

The flexible six-membered ring of p-Menth-8-en-3-one, trans- can adopt several conformations, with the chair conformation being the most stable. In the trans- configuration, the methyl and isopropenyl groups are on opposite sides of the ring. A conformational analysis using computational methods can identify the most stable chair conformation by comparing the relative energies of different arrangements of the substituents (axial vs. equatorial).

For a trans-1,4-disubstituted cyclohexane (B81311) ring, the lowest energy conformation is typically the one where both substituents occupy equatorial positions to minimize steric hindrance. In the case of p-Menth-8-en-3-one, trans-, this would correspond to a chair conformation with both the methyl and isopropenyl groups in equatorial positions. Computational scans of the potential energy surface by rotating the C-C single bonds of the side chains can further refine the global energy minimum structure.

Molecular Dynamics Simulations to Investigate Molecular Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic fluctuations and conformational changes of p-Menth-8-en-3-one, trans- in different environments, such as in a solvent or interacting with other molecules. These simulations can reveal information about the flexibility of the cyclohexanone ring, the rotational freedom of the isopropenyl group, and the solvent's effect on the molecule's conformation and dynamics.

In Silico Modeling of Enzyme-Substrate Interactions Relevant to Biosynthesis and Metabolism

The biosynthesis and metabolism of terpenoids involve a series of enzymatic reactions. In silico modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), can be used to investigate the interactions between p-Menth-8-en-3-one, trans- and the active sites of relevant enzymes. Molecular docking can predict the preferred binding orientation of the molecule within an enzyme's active site, while QM/MM methods can provide a more detailed and accurate description of the electronic changes that occur during the enzymatic reaction. These studies are crucial for understanding the mechanisms of terpene synthases and cytochrome P450 enzymes involved in the formation and modification of this compound.

Cheminformatics Approaches for Structural Relationship Analysis

Cheminformatics utilizes computational methods to analyze large datasets of chemical information. For a class of compounds like p-menthane monoterpenoids, cheminformatics can be employed to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). By correlating structural descriptors (e.g., molecular weight, logP, electronic properties) with biological activities or physicochemical properties, these models can predict the characteristics of new or untested compounds like p-Menth-8-en-3-one, trans-. Such analyses can aid in the design of novel derivatives with desired properties.

Chemical Derivatization and Functionalization for Research Applications

Synthesis of Analogs and Derivatives of p-MENTH-8-EN-3-ONE, trans-

The synthesis of analogs and derivatives of p-menth-8-en-3-one, trans- is primarily focused on modifying its core functional groups: the ketone and the carbon-carbon double bond. These modifications can lead to compounds with altered biological activities, physicochemical properties, and potential therapeutic applications.

One common approach involves the reduction of the ketone group to a secondary alcohol, yielding the corresponding p-menth-8-en-3-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride, leading to a mixture of diastereomers. Further esterification of the resulting hydroxyl group can produce a range of ester derivatives with varying lipophilicity and steric bulk.

Another key reaction is the 1,4-conjugate addition (Michael addition) to the α,β-unsaturated system. This allows for the introduction of a wide variety of substituents at the β-carbon. For instance, the reaction with organocuprates can introduce alkyl or aryl groups, while the addition of thiols can lead to the formation of thioether derivatives.

The double bond can also be subjected to epoxidation, followed by ring-opening reactions to introduce vicinal functional groups. Furthermore, the ketone functionality itself can be converted into other groups, such as oximes or hydrazones, by reacting with hydroxylamine or hydrazine (B178648) derivatives, respectively. These reactions provide a versatile platform for creating a library of analogs for further investigation.

| Derivative Name | Synthetic Precursor | Key Reaction Type | Potential Functional Group |

| trans-p-Menth-8-en-3-ol | trans-p-Menth-8-en-3-one | Ketone Reduction | Secondary Alcohol |

| trans-p-Menth-8-en-3-yl acetate (B1210297) | trans-p-Menth-8-en-3-ol | Esterification | Ester |

| 3-Alkyl-trans-p-menthan-3-one | trans-p-Menth-8-en-3-one | Michael Addition | Alkyl Group |

| 3-Thioalkyl-trans-p-menthan-3-one | trans-p-Menth-8-en-3-one | Michael Addition | Thioether |

| trans-8,9-Epoxy-p-menthan-3-one | trans-p-Menth-8-en-3-one | Epoxidation | Epoxide |

| trans-p-Menth-8-en-3-one oxime | trans-p-Menth-8-en-3-one | Oximation | Oxime |

Chemical Modifications for Enhanced Specificity in Binding Studies

To investigate the interaction of p-menth-8-en-3-one, trans- with biological targets such as receptors or enzymes, chemical modifications are often employed to enhance binding specificity and affinity. These modifications aim to probe the steric and electronic requirements of the binding site.

The electronic properties of the molecule can be fine-tuned by introducing electron-donating or electron-withdrawing groups. For instance, the synthesis of derivatives with altered polarity, such as converting the ketone to a more polar alcohol or a less polar ether, can impact hydrogen bonding interactions within the binding site.

Furthermore, the conformational flexibility of the cyclohexane (B81311) ring can be constrained by introducing additional rings or bulky groups, leading to more rigid analogs. This reduction in conformational freedom can lock the molecule into a bioactive conformation, thereby increasing its binding affinity and specificity. These structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective ligands.

| Modification Strategy | Target Functional Group | Rationale for Enhanced Specificity | Example Modification |

| Introduction of Steric Bulk | Carbonyl Carbon | Probing spatial limits of the binding pocket | Grignard reaction with a bulky alkylmagnesium halide |

| Alteration of Electronic Properties | Ketone Group | Modifying hydrogen bonding potential | Reduction to an alcohol or conversion to an ether |

| Conformational Restriction | Cyclohexane Ring | Locking the molecule in a bioactive conformation | Introduction of a fused ring system |

| Modification of the Isopropylidene Group | Isopropylidene Group | Altering the overall molecular shape | Ozonolysis followed by Wittig reaction |

Derivatization for Analytical Method Development and Detection Enhancement

For the accurate and sensitive detection of p-menth-8-en-3-one, trans- in various matrices, derivatization is a common strategy, particularly for chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization can improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as enhance the response of the detector.

For GC analysis, the carbonyl group of p-menth-8-en-3-one, trans- can be derivatized to form more volatile and thermally stable products. A widely used method is oximation, where the ketone reacts with a hydroxylamine derivative, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting oxime is highly volatile and can be sensitively detected by an electron capture detector (ECD) or by mass spectrometry (MS). Another common technique is silylation, which can be employed if the ketone is first reduced to an alcohol.

In HPLC, derivatization is often used to introduce a chromophore or fluorophore into the molecule, enabling sensitive detection by UV-Vis or fluorescence detectors. A classic derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a brightly colored hydrazone that can be easily detected by UV-Vis spectroscopy. Other reagents, such as dansyl hydrazine, can be used to introduce a fluorescent tag. These methods significantly lower the limit of detection and allow for the quantification of trace amounts of the compound.

| Analytical Technique | Derivatizing Agent | Derivative Formed | Advantage of Derivatization | Detection Method |

| Gas Chromatography (GC) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | Increased volatility and sensitivity | Electron Capture Detector (ECD), Mass Spectrometry (MS) |

| Gas Chromatography (GC) | Methoxyamine hydrochloride followed by a silylating agent (e.g., MSTFA) | Methoxime-TMS ether (after reduction) | Increased volatility and stability, prevents tautomerization | Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-hydrazone | Introduction of a strong chromophore | UV-Vis Detector |

| High-Performance Liquid Chromatography (HPLC) | Dansyl hydrazine | Dansyl-hydrazone | Introduction of a fluorescent tag | Fluorescence Detector |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of p-MENTH-8-EN-3-ONE, trans-

Currently, there is a notable scarcity of published research focused specifically on p-menth-8-en-3-one, trans-. Consequently, a comprehensive academic understanding must be extrapolated from the broader knowledge of related p-menthane (B155814) monoterpenoids and other substituted cyclohexanones.

The p-menthane skeleton, a defining feature of this compound, consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. hmdb.ca The nomenclature "p-menth-8-en-3-one, trans-" indicates a ketone group at the third carbon, a double bond involving the eighth carbon of the isopropyl group, and a trans stereochemical relationship between the substituents on the cyclohexane ring.

While direct synthetic routes to p-menth-8-en-3-one, trans- are not well-documented in publicly available literature, general methods for the synthesis of substituted cyclohexanones are abundant. mdpi.comnih.govnih.gov These often involve tandem reactions and photocatalyzed annulations to construct the carbocyclic core. nih.gov Furthermore, the synthesis of various p-menthane derivatives with potential biological activities has been reported, suggesting that established synthetic strategies could likely be adapted for the preparation of p-menth-8-en-3-one, trans-. nih.gov

The study of related monoterpenic ketones, such as thujone and dihydrocarvone, has provided insights into their interactions with biological membranes, suggesting that these compounds can alter membrane mechanics. nih.gov This raises the possibility that p-menth-8-en-3-one, trans- may exhibit similar biophysical properties.

Emerging Research Avenues and Unexplored Areas

The limited specific knowledge of p-menth-8-en-3-one, trans- presents a wealth of opportunities for original research. Several emerging avenues in the broader field of monoterpenoid ketones could be particularly fruitful for investigation.

Table 1: Potential Research Directions for p-menth-8-en-3-one, trans-

| Research Area | Description | Potential Significance |

|---|---|---|

| Biological Activity Screening | Investigation of antimicrobial, antifungal, insecticidal, and anti-inflammatory properties. | Discovery of new therapeutic agents or agrochemicals. |

| Pharmacological Studies | Exploration of effects on the central nervous system, such as analgesic or anxiolytic activities. | Development of novel drugs for neurological disorders. |

| Flavor and Fragrance Applications | Sensory evaluation to determine its potential as a flavoring agent or fragrance ingredient. | Commercial applications in the food and cosmetic industries. |

| Synthetic Methodology | Development of efficient and stereoselective synthetic routes. | Enabling further research and potential commercial production. |

| Mechanistic Studies | Elucidation of its mechanism of action at a molecular level if biological activity is found. | Understanding its structure-activity relationship and optimizing its properties. |

A significant emerging area is the exploration of the biological activities of novel monoterpenoids. Many ketones within this class have demonstrated a range of effects, and screening p-menth-8-en-3-one, trans- for similar properties is a logical next step. Furthermore, the functionalization of the ketone group could lead to the synthesis of novel derivatives with enhanced or entirely new biological profiles. mdpi.com

Challenges and Opportunities in the Study of This Monoterpenoid Ketone

The study of p-menth-8-en-3-one, trans- is not without its challenges. A primary hurdle is its apparent lack of commercial availability and the absence of established synthetic protocols. Overcoming this requires a dedicated effort in synthetic organic chemistry to develop a reliable and scalable synthesis.

Another challenge lies in the potential for complex stereochemistry. The trans configuration specified in the name is just one possibility, and the synthesis may yield a mixture of isomers that require careful separation and characterization.

Despite these challenges, the opportunities are substantial. The unique structural features of p-menth-8-en-3-one, trans- may give rise to novel biological activities or material properties. The exploration of such a sparsely studied molecule offers a high potential for discovery. The development of new synthetic methods for this and related compounds could also have broader implications for the field of organic synthesis. researchgate.net

Q & A

Q. How can researchers ensure ethical rigor in studies involving trans-p-MENTH-8-EN-3-ONE’s bioactivity in animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis. Obtain IACUC approval for humane endpoints (e.g., tumor size limits). Publish negative results to avoid publication bias and include raw data in supplementary materials .

Q. What frameworks ensure transparent reporting of synthetic pathways and analytical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products